![molecular formula C6H12N2 B2545557 1,4-二氮杂双环[4.2.0]辛烷 CAS No. 31029-60-4](/img/structure/B2545557.png)
1,4-二氮杂双环[4.2.0]辛烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazabicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C6H12N2. It is a highly nucleophilic tertiary amine base, commonly used as a catalyst and reagent in various organic synthesis processes. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms, making it a versatile and valuable compound in the field of chemistry .
科学研究应用
1,4-Diazabicyclo[4.2.0]octane has a wide range of scientific research applications, including:
作用机制
Target of Action
1,4-Diazabicyclo[4.2.0]octane, often referred to as DABCO, is a versatile compound that has been used in various chemical reactions due to its unique properties . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . This makes 1,4-Diazabicyclo[4.2.0]octane a primary target in many organic transformations .
Mode of Action
The interaction of 1,4-Diazabicyclo[4.2.0]octane with its targets results in significant changes in the chemical reactions. It acts as a weak Lewis base, comparable in strength to the properties of triethylamine, and therefore capable of serving as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . The combination of strong nucleophile and good nucleofugic group properties allows 1,4-Diazabicyclo[4.2.0]octane to be employed as a catalyst for many organic transformations .
Biochemical Pathways
1,4-Diazabicyclo[4.2.0]octane is involved in various biochemical pathways. It is used in the synthesis of piperazine derivatives, starting from 1,4-Diazabicyclo[4.2.0]octane as the source of piperazine ring and quaternary ammonium salts obtained from 1,4-Diazabicyclo[4.2.0]octane as synthetic intermediates . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[4.2.0]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .
Pharmacokinetics
The pharmacokinetics of 1,4-Diazabicyclo[42It is known that 1,4-diazabicyclo[420]octane is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[4.2.0]octane’s action are primarily seen in its role as a catalyst in various organic transformations . For instance, it is used in the Morita–Baylis–Hillman reaction and related nucleophilic activation processes involving allenes and cyclopropanes .
Action Environment
The action, efficacy, and stability of 1,4-Diazabicyclo[4.2.0]octane can be influenced by environmental factors. For instance, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, 1,4-Diazabicyclo[4.2.0]octane must be stored under inert gas atmosphere in a refrigerator . Furthermore, it is moderately toxic and causes irritation upon contact with skin or eyes .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[4.2.0]octane can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde under acidic conditions, followed by cyclization to form the bicyclic structure. The reaction typically proceeds as follows:
- Ethylenediamine reacts with formaldehyde in the presence of an acid catalyst.
- The intermediate product undergoes cyclization to form 1,4-Diazabicyclo[4.2.0]octane.
Industrial Production Methods
Industrial production of 1,4-Diazabicyclo[4.2.0]octane often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The compound is then purified through methods such as recrystallization or distillation .
化学反应分析
Types of Reactions
1,4-Diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions.
Cycloaddition Reactions: It can act as a catalyst in cycloaddition reactions, facilitating the formation of cyclic compounds.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the compound acting as a nucleophile.
Cycloaddition: Reagents such as dienes and dienophiles are used, with the compound acting as a catalyst to promote the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
Nucleophilic Substitution: The major products are substituted amines and amides.
Cycloaddition: The major products are cyclic compounds, such as cyclohexanes and cyclopropanes.
Oxidation and Reduction: The major products depend on the specific reaction but can include oxidized or reduced forms of the compound.
相似化合物的比较
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a similar framework but different functional groups.
Uniqueness
1,4-Diazabicyclo[4.2.0]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its bicyclic structure with two nitrogen atoms provides distinct reactivity compared to similar compounds like quinuclidine and tropane. This uniqueness makes it a valuable compound in various chemical reactions and applications .
属性
IUPAC Name |
1,4-diazabicyclo[4.2.0]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPCJDZJHLWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
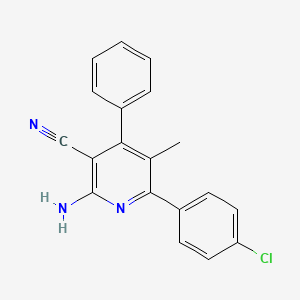
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)
![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)
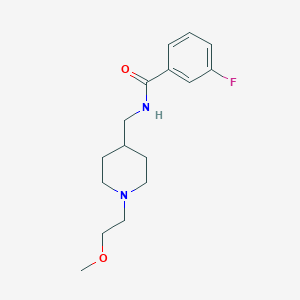
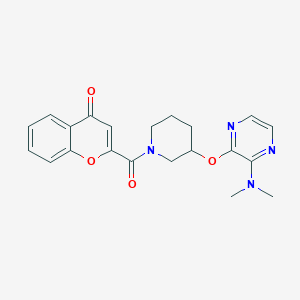
![N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2545484.png)
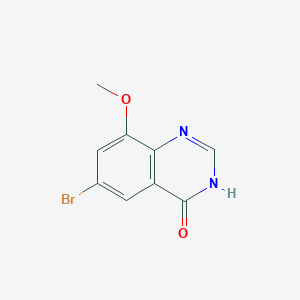
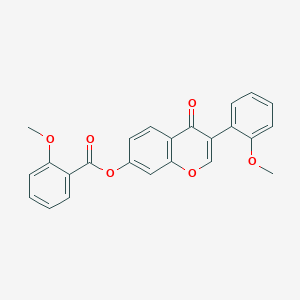
![2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)
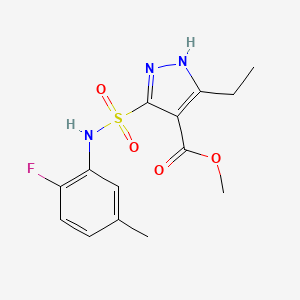
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2545490.png)
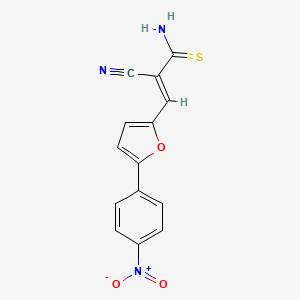
![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B2545494.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)
